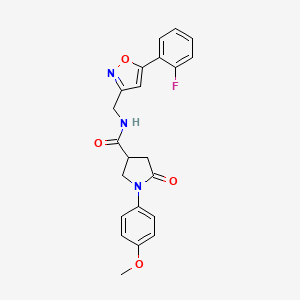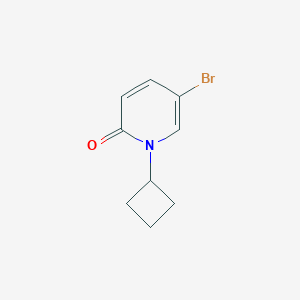
5-Bromo-1-cyclobutylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-cyclobutylpyridin-2(1H)-one is an organic compound with a unique chemical structure. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. This compound has been studied extensively in the last few decades due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Brominated compounds, such as 5-Bromo-1-cyclobutylpyridin-2(1H)-one, serve as key intermediates in the synthesis of novel chemical entities. For instance, they are used in the preparation of metal-complexing molecular rods, highlighting their role in the development of materials with potential applications in electronics and photonics. Efficient synthetic routes have been established for brominated 2,2'-bipyridines and 2,2'-bipyrimidines, crucial for constructing metal-complexed structures with varied applications (Schwab et al., 2002).
Biochemical Research
In biochemical research, brominated nucleoside analogs, like 5-bromodeoxyuridine (BrdU), are extensively used for labeling newly synthesized DNA, thereby enabling the study of cell proliferation, DNA replication, and cell turnover kinetics. Such compounds provide valuable tools for investigating cellular processes in vivo and in vitro, with applications ranging from cancer research to immunology (Gratzner, 1982).
Pharmacological Developments
Brominated pyrimidines and pyridines have been explored for their antiviral activities. For example, studies have demonstrated the effectiveness of brominated nucleoside analogs against herpes simplex virus, indicating their potential as antiviral agents. Such research underscores the therapeutic applications of brominated compounds in treating viral infections (De Clercq et al., 1979).
Propiedades
IUPAC Name |
5-bromo-1-cyclobutylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-5-9(12)11(6-7)8-2-1-3-8/h4-6,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAWMZFTMXLQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)

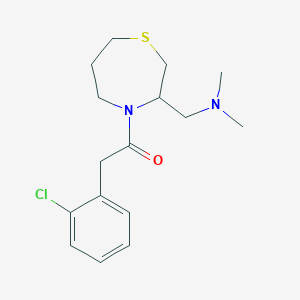
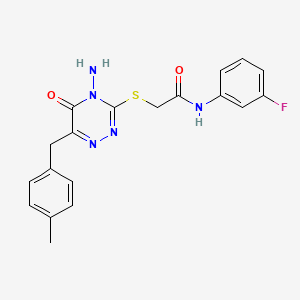
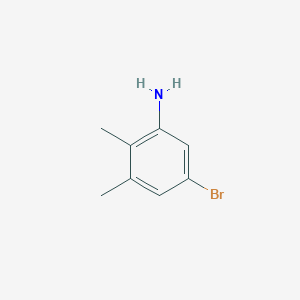

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2581192.png)
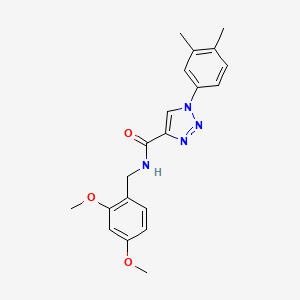

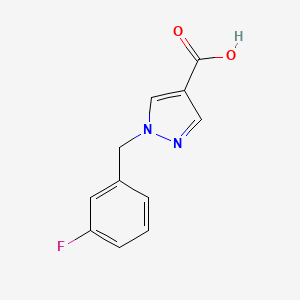
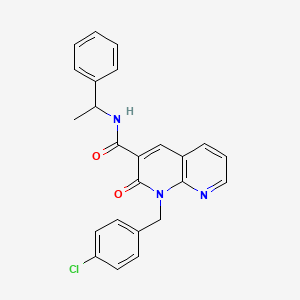
![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate](/img/structure/B2581199.png)
